3-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE
Overview
Description
3-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with benzylsulfonyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE typically involves multi-step organic reactions. One common route includes:
Formation of the Benzylsulfonyl Intermediate: This step involves the sulfonylation of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.
Acylation of Piperazine: The benzylsulfonyl chloride is then reacted with piperazine in the presence of a base to form the benzylsulfonyl-piperazine intermediate.
Nitration: The final step involves the nitration of the benzylsulfonyl-piperazine intermediate using a nitrating agent such as nitric acid to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 4-(4-aminophenyl)piperazine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, altering their activity. The benzylsulfonyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(benzylsulfonyl)propanoyl]-4-(4-aminophenyl)piperazine: Similar structure but with an amine group instead of a nitro group.
1-[3-(benzylsulfonyl)propanoyl]-4-(4-methylphenyl)piperazine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
3-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE is unique due to the presence of both benzylsulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-benzylsulfonyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-20(10-15-29(27,28)16-17-4-2-1-3-5-17)22-13-11-21(12-14-22)18-6-8-19(9-7-18)23(25)26/h1-9H,10-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTFOIJZJKFZIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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